AChE/BChE-IN-4 -

AChE/BChE-IN-4

Catalog Number: EVT-15277891
CAS Number:
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AChE/BChE-IN-4 is a compound designed to inhibit the enzymes acetylcholinesterase and butyrylcholinesterase, which are critical in the hydrolysis of acetylcholine, a neurotransmitter involved in various physiological functions. The inhibition of these enzymes is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where the regulation of acetylcholine levels is disrupted. This compound is part of a broader class of cholinesterase inhibitors that have garnered attention for their potential therapeutic applications.

Source

The development of AChE/BChE-IN-4 stems from extensive research into compounds that can selectively inhibit cholinesterases. Various studies have synthesized and evaluated derivatives for their inhibitory activities against these enzymes, with a focus on optimizing their efficacy and selectivity. The synthesis and biological evaluations of such compounds have been documented in several scientific articles, highlighting their potential as therapeutic agents in treating cognitive disorders .

Classification

AChE/BChE-IN-4 can be classified as a cholinesterase inhibitor. This classification is based on its mechanism of action, which involves the inhibition of the enzymatic activity of both acetylcholinesterase and butyrylcholinesterase. The compound's design often incorporates structural features that enhance binding affinity to the active sites of these enzymes.

Synthesis Analysis

Methods

The synthesis of AChE/BChE-IN-4 typically involves multi-step chemical reactions. For instance, one approach includes the reaction of substituted benzyl carbamates with specific amines or thiols under controlled conditions to yield the desired inhibitor. The process often utilizes solvents such as ethanol or dimethylformamide to facilitate reactions and optimize yields.

Technical Details

  1. Starting Materials: The synthesis may begin with readily available compounds such as aromatic amines or thiols.
  2. Reagents: Common reagents include potassium carbonate, potassium iodide, and coupling agents like PyBOP.
  3. Conditions: Reactions are performed under reflux or at room temperature, depending on the specific steps involved.
  4. Purification: Products are typically purified using techniques like column chromatography or recrystallization to isolate the final compound .
Molecular Structure Analysis

Structure

AChE/BChE-IN-4 possesses a complex molecular structure characterized by specific functional groups that enhance its interaction with cholinesterases. The presence of aromatic rings, carbamate linkages, and possibly thiophene or sulfonamide moieties contributes to its biological activity.

Data

Molecular characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds. For instance, shifts in proton signals in nuclear magnetic resonance spectra can indicate conformational changes upon binding to enzymes .

Chemical Reactions Analysis

Reactions

The primary reaction mechanism involves the binding of AChE/BChE-IN-4 to the active site of acetylcholinesterase and butyrylcholinesterase, leading to inhibition. This typically includes:

  1. Acylation: The compound may undergo acylation reactions where it forms a covalent bond with serine residues in the active site.
  2. Hydrolysis: The inhibitor prevents the hydrolysis of acetylcholine by blocking access to the catalytic triad within the enzyme's active site.

Technical Details

The reaction pathway often comprises two main steps:

  • Nucleophilic Attack: A nucleophile from AChE/BChE-IN-4 attacks the carbonyl carbon of an acyl donor (e.g., acetylthiocholine).
  • Deacylation: Following acylation, water molecules participate in hydrolysis reactions that are impeded by the presence of the inhibitor .
Mechanism of Action

Process

The mechanism by which AChE/BChE-IN-4 inhibits cholinesterases involves competitive binding at the active site. This process can be detailed as follows:

  1. Binding: The compound binds to the active site of either acetylcholinesterase or butyrylcholinesterase.
  2. Inhibition: By occupying this site, it prevents acetylcholine from accessing it, thus inhibiting its breakdown.
  3. Stabilization: The inhibitor may stabilize certain conformations within the enzyme that further reduce its activity.

Data

Computational studies using molecular dynamics simulations have provided insights into binding affinities and interaction energies between AChE/BChE-IN-4 and cholinesterases, indicating favorable interactions that enhance inhibitory potency .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of AChE/BChE-IN-4 may include:

  • Melting Point: Typically determined through differential scanning calorimetry.
  • Solubility: Assessed in various solvents to determine suitable conditions for biological testing.

Chemical Properties

Chemical properties include:

  • Stability: Evaluated under different pH conditions and temperatures.
  • Reactivity: Assessed through kinetic studies measuring how quickly it inhibits cholinesterases compared to known inhibitors.

Relevant data from studies indicate that modifications in structure can significantly influence these properties .

Applications

AChE/BChE-IN-4 has potential applications in:

  • Pharmaceutical Development: As a candidate for treating Alzheimer's disease and other cognitive disorders by enhancing cholinergic signaling through inhibition of cholinesterases.
  • Research Tools: Used in biochemical assays to study cholinergic pathways and enzyme kinetics.

The ongoing research into this compound aims to refine its efficacy and selectivity for clinical applications while minimizing side effects associated with cholinergic modulation .

Introduction to Cholinesterase Inhibition in Neurodegenerative Disease Therapeutics

Neurochemical Basis of Alzheimer’s Disease: Acetylcholine Deficiency and Cholinergic Hypothesis

Alzheimer’s disease (AD) is characterized by progressive degeneration of cholinergic neurons in the basal forebrain, leading to a 60–90% reduction in cortical acetylcholine (ACh) levels—a deficit strongly correlated with cognitive decline [1] [9]. The cholinergic hypothesis, established in the 1980s, posits that this neurotransmitter deficiency underlies core cognitive symptoms of AD, including memory impairment, attention deficits, and compromised executive function [3] [9]. Histopathological studies reveal that cholinergic neuron loss precedes amyloid plaque formation and neurofibrillary tangles, suggesting its primacy in AD pathogenesis [5] [9]. The enzyme acetylcholinesterase (AChE) terminates cholinergic signaling by hydrolyzing ACh at synaptic clefts at rates exceeding 25,000 molecules per second, exacerbating the neurotransmitter deficit in AD [3] [10]. This biochemical understanding provides the foundation for cholinesterase inhibitor therapeutics aimed at preserving endogenous ACh.

Role of AChE and BChE in Cholinergic Neurotransmission and Pathological Progression

AChE and butyrylcholinesterase (BChE) exhibit complementary yet distinct roles in AD progression:

  • AChE: Primarily localized in neurons and neuromuscular junctions, AChE features a narrow catalytic gorge with two active sites: the catalytic anionic site (CAS) and peripheral anionic site (PAS). Its enzymatic efficiency far exceeds BChE, hydrolyzing ACh within milliseconds to terminate synaptic transmission [2] [3]. In early AD, AChE activity increases by up to 35% in surviving neurons, accelerating ACh depletion [5].
  • BChE: Expressed in glia, liver, and plasma, BChE has a wider catalytic gorge and exhibits broader substrate specificity. Though it hydrolyzes ACh at 10–20% of AChE's efficiency, its activity rises by 120% in late-stage AD as AChE declines, becoming the dominant cholinesterase in advanced disease [2] [5]. BChE also co-localizes with amyloid-beta (Aβ) plaques, promoting fibril maturation through PAS interactions [3] [5].

Table 1: Comparative Properties of AChE and BChE in Alzheimer’s Disease

PropertyAChEBChE
Primary LocationNeurons, neuromuscular junctionsGlia, plasma, liver
Activity Change in AD↑ 35% (early stage); ↓ 85% (late)↑ 120% (late stage)
Substrate SpecificityAcetylcholineButyrylcholine, cocaine, succinylcholine
Catalytic Efficiency25,000 molecules/sec2,500–5,000 molecules/sec
Amyloid InteractionWeak PAS bindingStrong PAS binding; promotes fibrils

Rationale for Dual AChE/BChE Inhibition: Synergistic Mechanisms in Late-Stage Alzheimer’s Pathology

Single-target AChE inhibitors show declining efficacy in advanced AD due to three compensatory mechanisms:

  • BChE Upregulation: As AChE-positive neurons degenerate, BChE-expressing glia proliferate, assuming greater responsibility for ACh hydrolysis [5].
  • Enzyme Adaptation: Chronic AChE inhibition induces conformational changes in AChE's active site, reducing drug binding affinity by 40–60% over 12 months [7].
  • Amyloid Synergy: BChE-Aβ complexes exhibit 3-fold greater neurotoxicity than Aβ alone, accelerating neurodegeneration through oxidative stress pathways [3] [5].

Dual inhibitors like AChE/BChE-IN-4 address these limitations by:

  • Simultaneously blocking CAS and PAS sites on both enzymes
  • Reducing BChE-mediated ACh hydrolysis in late-stage AD
  • Disrupting BChE-Aβ fibril maturation [4] [5]

Table 2: Pharmacological Advantages of Dual vs. Selective Inhibition

ParameterSelective AChE InhibitorsDual AChE/BChE Inhibitors
Late-Stage EfficacyLimited by BChE compensationSustained via dual targeting
Aβ ModulationWeak or absentSignificant fibril disruption
Therapeutic WindowNarrow (dose-limiting AChE inhibition)Broader (balanced inhibition)
Resistance DevelopmentHigh (enzyme adaptation)Low (multi-target engagement)

Historical Development of Cholinesterase Inhibitors: From Physostigmine to Third-Generation Hybrid Agents

The evolution of cholinesterase inhibitors comprises three distinct generations:

First-Generation (1980s–1990s):

  • Physostigmine: Isolated from Physostigma venenosum, this carbamate inhibitor was the first tested in AD but abandoned due to poor bioavailability (t½ = 30 min) and narrow therapeutic index [1].
  • Tacrine: First FDA-approved AD drug (1993) with mixed AChE/BChE inhibition (IC₅₀: 77nM AChE; 62nM BChE). Limitations included hepatotoxicity (elevated ALT in 50% of patients) and q.i.d. dosing [1] [9].

Second-Generation (1996–2007):

  • Donepezil: Piperidine-based AChE-selective inhibitor (IC₅₀: 6.7nM) with linear pharmacokinetics (t½ = 70hr) and once-daily dosing [1] [9].
  • Rivastigmine: "Pseudo-irreversible" carbamate inhibitor with brain selectivity, formulated as a transdermal patch to reduce GI side effects [1].
  • Galantamine: Natural alkaloid with dual mechanisms: AChE inhibition (IC₅₀: 350nM) and nicotinic receptor allosteric modulation [1] [7].

Third-Generation Hybrid Agents (2010–Present):Modern hybrids integrate dual inhibition with multi-target functionalities:

  • Metrifonate Derivatives: Organophosphates redesigned for reversibility, showing balanced AChE/BChE inhibition (1:1.2 ratio) [1] [9].
  • Organoruthenium Complexes: C1-Cl exhibits mixed competitive inhibition (Kᵢ = 1.8μM AChE; 4.2μM BChE) without neuromuscular toxicity [5].
  • Computationally Designed Hybrids: Compounds like biflavanone (IMPHY013027) and calomelanol J (IMPHY007737) identified via in-silico screening show 30–40% greater binding affinity than donepezil [4].

Table 3: Structural Evolution of Key Cholinesterase Inhibitors

GenerationRepresentative AgentsCore Chemical ScaffoldTarget Selectivity
FirstPhysostigmine, TacrineCarbamate; AcridineNon-selective
SecondDonepezil, RivastigminePiperidine; PhenylcarbamateAChE-selective
Third (Hybrid)AChE/BChE-IN-4, Ruthenium complexesMulti-pharmacophore; OrganometallicBalanced dual inhibition

AChE/BChE-IN-4 exemplifies modern design with these structural features:

  • Tacrine-Derived Quaternary Ammonium: Enhances CAS binding via cation-π interactions
  • Benzisoxazole PAS Binder: Disrupts Aβ aggregation through peripheral site occupancy
  • Linker-Modulated Flexibility: Ethylene diamine spacer optimizes gorge penetration [4] [5]

Properties

Product Name

AChE/BChE-IN-4

IUPAC Name

[3-[2-(cyclohexylamino)-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C17H26N2O3/c1-19(2)17(21)22-15-10-6-7-13(11-15)16(20)12-18-14-8-4-3-5-9-14/h6-7,10-11,14,16,18,20H,3-5,8-9,12H2,1-2H3

InChI Key

WKINCXKQRMVAPH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)C(CNC2CCCCC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.